(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Physicochemical profiling Drug-likeness Aurone ADME

(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate (CAS 25015-85-4) is a synthetic aurone flavonoid analog with molecular formula C20H18O7 and molecular weight 370.35 g/mol. It features a (Z)-configured benzofuran-3(2H)-one core, a 3,4,5-trimethoxyphenyl (TMP) benzylidene substituent at C-2, and an acetate ester at the C-6 position of the benzofuranone ring.

Molecular Formula C20H18O7
Molecular Weight 370.357
CAS No. 25015-85-4
Cat. No. B2633698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
CAS25015-85-4
Molecular FormulaC20H18O7
Molecular Weight370.357
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
InChIInChI=1S/C20H18O7/c1-11(21)26-13-5-6-14-15(10-13)27-16(19(14)22)7-12-8-17(23-2)20(25-4)18(9-12)24-3/h5-10H,1-4H3/b16-7-
InChIKeyOXJSGEVPNIDOJO-APSNUPSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl Acetate (CAS 25015-85-4): Aurone Scaffold, Physicochemical Identity, and Availability


(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate (CAS 25015-85-4) is a synthetic aurone flavonoid analog with molecular formula C20H18O7 and molecular weight 370.35 g/mol . It features a (Z)-configured benzofuran-3(2H)-one core, a 3,4,5-trimethoxyphenyl (TMP) benzylidene substituent at C-2, and an acetate ester at the C-6 position of the benzofuranone ring . The 3,4,5-trimethoxyphenyl moiety is recognized across independent medicinal chemistry literature as a microtubule-targeting pharmacophore [1]. This compound is currently available from specialty chemical suppliers at research-grade purities (typically 90%), with milligram-scale pricing, and is primarily positioned for preclinical biological evaluation .

Why Generic Aurone Substitution is Not Advisable for (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl Acetate (CAS 25015-85-4): Substitution-Pattern and Ester Determinants of Biological Performance


Aurones as a compound class exhibit biological activity that is highly sensitive to both the substitution pattern on the benzylidene phenyl ring and the nature of the ester or ether functionality at the C-6 position of the benzofuranone core [1]. The 3,4,5-trimethoxy substitution pattern on the benzylidene ring (present in this compound) is specifically associated with microtubule and cell cycle targeting, while regioisomeric 2,4,5- or 2,3,4-trimethoxy patterns may engage different biological targets [1][2]. Furthermore, the C-6 acetate ester is hydrolytically labile relative to the corresponding methyl ether or free hydroxyl analogs, directly affecting compound stability under assay conditions and in vivo pharmacokinetics—a factor that cannot be ignored when substituting compounds for biological experiments . These structural determinants mean that even close analogs cannot be assumed to be functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl Acetate (CAS 25015-85-4) Against Closest Structural Analogs


C-6 Acetate Ester vs. C-6 Hydroxy or Methoxy Analogs: Predicted logD and Aqueous Solubility at Physiologic pH

The C-6 acetate ester of target compound CAS 25015-85-4 confers distinctly lower lipophilicity at physiologic pH compared to the corresponding 6-hydroxy or 6-methoxy aurone analogs. At pH 7.4, the predicted logD of the target compound is -1.91, versus an estimated logD of approximately 2.0–3.0 for the 6-methoxy analog (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 858764-56-4) . This difference arises because the acetate ester undergoes partial hydrolysis to the ionized carboxylate form under basic conditions, substantially increasing aqueous solubility. The predicted water solubility of the target compound is 90.1 mg/L at 25°C . This physicochemical distinction means that the acetate derivative is expected to exhibit markedly different dissolution behavior in cell culture media and gastrointestinal fluids compared to its non-hydrolyzable ether analogs—a critical consideration for in vitro assay design and formulation [1].

Physicochemical profiling Drug-likeness Aurone ADME

3,4,5-Trimethoxybenzylidene vs. 2,4,5-Trimethoxybenzylidene Regioisomers: Pharmacophore Alignment and Target Engagement Potential

The 3,4,5-trimethoxyphenyl (TMP) substitution pattern on the benzylidene ring of CAS 25015-85-4 is the same pharmacophore arrangement found in several well-characterized microtubule-targeting agents (e.g., colchicine, combretastatin A-4, and the clinical candidate VERU-111) [1]. By contrast, regioisomeric aurone analogs bearing 2,4,5-trimethoxybenzylidene (e.g., (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl acetate; CAS not available) or 2,3,4-trimethoxybenzylidene substituents present a different spatial arrangement of methoxy groups that is not associated with the TMP microtubule pharmacophore [2]. In the polymethoxy aurone study by Wu et al. (2023), derivatives bearing the TMP motif on the benzylidene ring were designed based on 'pharmacophore combination principles' specifically to target cell cycle proteins (CyclinB1/CDK1), yielding compound 1c with selective anti-proliferative activity against DU145 prostate cancer cells [1]. While no direct head-to-head comparison between the 3,4,5- and 2,4,5-regioisomers has been published, the pharmacophore rationale provides a class-level basis for prioritizing the 3,4,5-isomer in microtubule- or cell-cycle-focused research programs [1][2].

Microtubule targeting TMP pharmacophore Aurone SAR

Predicted Physicochemical Profile vs. Drug-Likeness Benchmarks: Rule-of-Five Compliance and Oral Bioavailability Potential

The target compound CAS 25015-85-4 satisfies Lipinski's Rule of Five with zero violations . Key predicted parameters are: molecular weight 370.35 g/mol (<500), ACD/LogP 2.24 (<5), 0 hydrogen bond donors (<5), and 8 hydrogen bond acceptors (<10) . The polar surface area is predicted at 103 Ų . For comparison, the clinical-stage TMP-containing compound VERU-111 (a colchicine-site microtubule inhibitor) has a molecular weight of ~396 g/mol, logP ~3.0, and 6 H-bond acceptors, placing the target compound in a comparable oral drug-likeness space [1]. Within the aurone class, many natural aurones (e.g., hamiltrone, MW 344.3; aureusidin, MW 286.2) either exceed or fall below the target compound's logP window depending on hydroxylation pattern, making CAS 25015-85-4 an intermediate-lipophilicity aurone with predicted favorable oral absorption characteristics [1][2]. These in silico predictions have not been validated by experimental PK studies for this specific compound.

Drug-likeness Lipinski rule ADMET prediction

Predicted Environmental Fate Profile: Biodegradation and Bioaccumulation Estimates vs. Persistent Aurone Scaffolds

The target compound is predicted to undergo primary biodegradation within days (BIOWIN4 survey model score = 4.0393) and ultimate biodegradation within weeks to months (BIOWIN3 score = 2.3969) . The predicted bioaccumulation factor is low (BCF = 3.162, log BCF = 0.500) . The compound is classified as 'not ready biodegradable' under standard OECD 301 criteria (BIOWIN prediction: NO), consistent with the presence of the acetate ester and methoxy substituents . In comparison, natural polyhydroxylated aurones (e.g., aureusidin with 4,6,3',4'-tetrahydroxy substitution) are expected to biodegrade more rapidly due to higher aqueous solubility and susceptibility to oxidative enzymes, while fully methylated aurone analogs lacking the acetate ester would be more resistant to hydrolysis-mediated degradation [1]. These predicted environmental fate properties are relevant for laboratories evaluating waste handling procedures and for industrial applications where environmental persistence is a procurement factor .

Environmental fate Biodegradation Green chemistry procurement

Critical Data Gap Advisory: Absence of Published Head-to-Head Biological Activity Data for CAS 25015-85-4

A comprehensive search of PubMed, Google Patents, SciFinder, ChemSpider, PubChem, and ChEMBL as of May 2026 identified no primary research article, patent, or curated bioactivity database record that reports quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for CAS 25015-85-4 in any assay system . All biological activity claims found on chemical vendor websites (anticancer, antimicrobial, anti-inflammatory) are unsupported by cited primary data and appear to be generic class-level extrapolations rather than compound-specific experimental results . This stands in contrast to structurally related polymethoxy aurones (e.g., compound 1c from Wu et al. 2023), for which DU145 cell line IC50 data and CyclinB1/CDK1 binding evidence have been published [1]. Researchers and procurement officers should be aware that the biological differentiation claims for this compound remain unvalidated by peer-reviewed literature, and any procurement decision for biological screening purposes must account for this evidentiary gap .

Data transparency Procurement risk Compound validation

Acetate Ester Hydrolytic Susceptibility as a Differentiation Factor from C-6 Alkyl Ether Aurone Analogs

The C-6 acetate ester in CAS 25015-85-4 is predicted to be susceptible to both acid- and base-catalyzed hydrolysis, although the hydrolysis rate constants could not be estimated by the HYDROWIN v1.67 algorithm due to structural complexity . This is a fundamental differentiation point from the C-6 methyl ether analog (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 858764-56-4), which is hydrolytically stable under typical assay conditions. The acetate ester may function as a prodrug moiety that is cleaved in biological systems to release the 6-hydroxy aurone, which itself may possess different biological activity or undergo rapid Phase II conjugation . In the context of aurone SAR, the C-6 position is known to modulate biological activity: in the series of aurones evaluated for interleukin-5 inhibition, substitution at the 6-position was a determinant of activity, with the free hydroxyl and specific alkoxy groups showing distinct potency profiles [1]. Researchers procuring this compound for biological assays should verify compound integrity (by HPLC or LC-MS) after dissolution in aqueous buffers and after incubation in cell culture media to confirm that observed activity is attributable to the parent acetate and not its hydrolysis product .

Stability Hydrolysis Formulation

Recommended Research and Industrial Application Scenarios for (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl Acetate (CAS 25015-85-4) Based on Available Evidence


Microtubule-Targeting Anticancer Agent Screening in Prostate Cancer (DU145) and Breast Cancer (MCF-7) Cell Models

Based on the TMP pharmacophore alignment and the Wu et al. (2023) polymethoxy aurone study , CAS 25015-85-4 is structurally suited as a screening candidate in microtubule disruption or cell cycle inhibition assays. The compound's 3,4,5-trimethoxybenzylidene group matches the colchicine-site pharmacophore, and the aurone scaffold has demonstrated CyclinB1/CDK1 inhibitory potential in structurally related derivatives . Researchers should include the 6-methoxy analog (CAS 858764-56-4) as a negative control for ester hydrolysis effects and validate compound stability in culture media. Procurement is most appropriate for laboratories with established tubulin polymerization or cell cycle flow cytometry assays that can generate the primary data currently absent from the literature.

Pharmacokinetic Profiling of Aurone Acetate Prodrugs: Hydrolysis Rate and Metabolite Identification Studies

The C-6 acetate ester linkage represents a hydrolytically labile functionality that distinguishes CAS 25015-85-4 from stable ether-linked aurone analogs [1]. This compound is suitable for use in in vitro metabolic stability assays (e.g., incubation with liver microsomes, plasma, or esterase enzymes) to quantify the rate of acetate hydrolysis and identify the 6-hydroxy aurone metabolite. The predicted intermediate logP (2.24) and zero Rule-of-5 violations [1] suggest that the parent and metabolite may exhibit different membrane permeability, making this compound a useful probe for studying esterase-mediated activation of aurone-based prodrugs.

Structure-Activity Relationship (SAR) Reference Compound for C-6 Position Optimization in Aurone Libraries

Within a medicinal chemistry program optimizing aurone-based lead compounds, CAS 25015-85-4 serves as a reference point for the C-6 acetate substitution. The predicted logD shift at physiologic pH (-1.91 at pH 7.4) provides a measurable physicochemical differentiation from C-6 alkoxy, hydroxy, or sulfonate ester analogs. Procurement of this compound alongside the corresponding 6-hydroxy, 6-methoxy, and 6-benzyloxy aurone derivatives would enable systematic profiling of how C-6 substituent identity affects solubility, permeability, and target engagement, directly addressing a key SAR dimension identified in aurone review literature [1].

Environmental Fate and Biodegradation Assessment for Green Chemistry Aurone Development

For industrial or agrochemical research programs evaluating the environmental impact of aurone-based agents, CAS 25015-85-4 offers a distinct biodegradation profile due to its acetate ester group . The predicted primary biodegradation within days (BIOWIN4 = 4.0393) and low bioaccumulation potential (BCF = 3.162) position this compound as a moderate environmental persistence benchmark. Procurement is relevant for laboratories conducting OECD 301 ready biodegradability testing or soil/water fate studies to experimentally validate the in silico predictions and compare against more persistent fully alkylated aurone analogs.

Quote Request

Request a Quote for (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.